![molecular formula C22H29ClN4O B611760 3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B611760.png)
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
Overview
Description
VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of metabotropic glutamate receptor 1 (mGlu1). It exhibits over 100-fold selectivity for mGlu1 over other metabotropic glutamate receptors (mGlu2-8) and 68 other G-protein-coupled receptors, ion channels, kinases, and transporters . This compound is brain-penetrant and has been used as a tool compound in various scientific studies .
Mechanism of Action
Target of Action
VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1) . mGlu1 is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
This binding changes the receptor’s conformation, reducing its response to glutamate . Specifically, VU 0469650 hydrochloride selectively inhibits glutamate-induced calcium influx in human mGluR1-expressing cells .
Biochemical Pathways
The primary biochemical pathway affected by VU 0469650 hydrochloride is the glutamatergic signaling pathway . By inhibiting the mGlu1 receptor, VU 0469650 hydrochloride reduces the intracellular calcium levels, which in turn can affect various downstream signaling pathways, including those involved in synaptic plasticity, learning, and memory .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .
Result of Action
The molecular and cellular effects of VU 0469650 hydrochloride’s action primarily involve the modulation of glutamatergic signaling . By inhibiting the mGlu1 receptor, this compound can modulate synaptic transmission in the brain, potentially affecting processes such as learning and memory .
Action Environment
The action, efficacy, and stability of VU 0469650 hydrochloride can be influenced by various environmental factorsFor instance, the storage temperature for VU 0469650 hydrochloride is recommended to be 2-8°C , suggesting that higher temperatures could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
VU 0469650 hydrochloride selectively inhibits glu-induced Ca2+ influx in human mGluR1-expressing HEK 293A . It has no affinity toward a panel of 68 clinically relevant GPCRs, ion channels, kinases, and transporters .
Cellular Effects
It is known that it can modulate the antipsychotic activity of M4 muscarinic receptor PAM VU0467154 and that of the M1/M4 agonist xanomeline .
Molecular Mechanism
The molecular mechanism of VU 0469650 hydrochloride involves its role as a negative allosteric modulator of mGlu 1 . It selectively inhibits glu-induced Ca2+ influx in human mGluR1-expressing HEK 293A .
Dosage Effects in Animal Models
It has been reported that prior administration of VU 0469650 hydrochloride in mice in vivo (60 mg/kg i.p.) modulates the antipsychotic activity of M4 muscarinic receptor PAM VU0467154 and that of the M1/M4 agonist xanomeline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU 0469650 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring, the introduction of the tricyclo[3.3.1.1^3,7]decane moiety, and the final coupling with the pyridinecarbonitrile group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of VU 0469650 hydrochloride follows similar synthetic routes as the laboratory-scale synthesis but is optimized for large-scale production. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
VU 0469650 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .
Scientific Research Applications
VU 0469650 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptor 1.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in neurological disorders such as schizophrenia and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting metabotropic glutamate receptors
Comparison with Similar Compounds
Similar Compounds
VU 0467154 hydrochloride: Another negative allosteric modulator of metabotropic glutamate receptor 1 with similar selectivity and potency.
VU 0469650 hydrochloride: Exhibits unique structural features, such as the tricyclo[3.3.1.1^3,7]decane moiety, which contribute to its high selectivity and brain penetration
Uniqueness
VU 0469650 hydrochloride stands out due to its high selectivity for metabotropic glutamate receptor 1, brain penetration, and potent negative allosteric modulation. These properties make it a valuable tool compound for studying the role of metabotropic glutamate receptors in various physiological and pathological processes .
Properties
IUPAC Name |
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O.ClH/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22;/h2-4,15-18H,5-12,14H2,1H3;1H/t15-,16?,17?,18?,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENVAZRENOYZGQ-GUIQYPADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



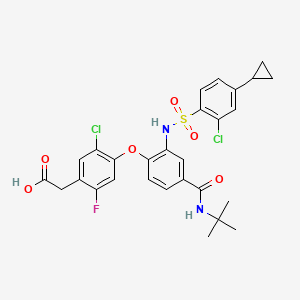

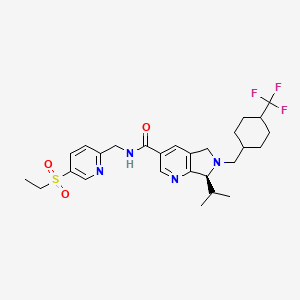
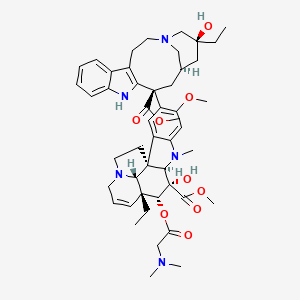
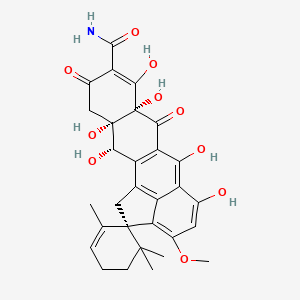
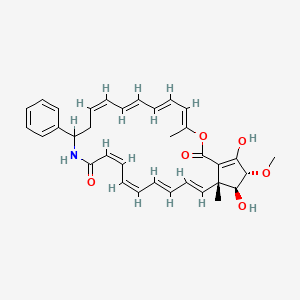
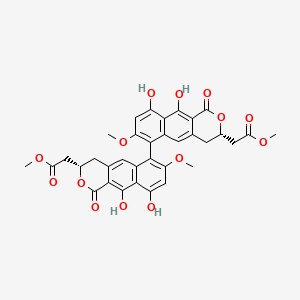
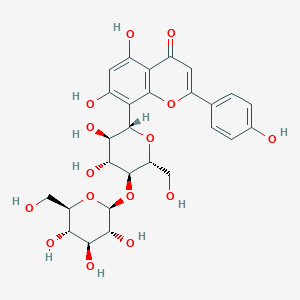
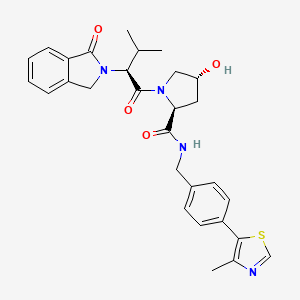
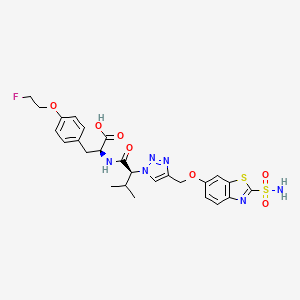
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
